molecular formula C79H135N31O17 B12374366 DYRKtide

DYRKtide

Cat. No.: B12374366
M. Wt: 1791.1 g/mol
InChI Key: MHTXZHOYPJLNHB-VOCFVMJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substrate Specificity Profiling

This compound’s defined sequence allows systematic exploration of DYRK1A’s preference for serine versus threonine phosphorylation. While both residues are accepted, serine exhibits a 2.3-fold higher catalytic efficiency (kcat/Km) due to better alignment with the kinase’s catalytic base (Asp307). Mutagenesis studies using this compound analogs have also revealed tolerance for hydrophobic residues (e.g., valine, alanine) at the P+1 position, challenging earlier assumptions about strict proline dependence.

Inhibitor Screening and Drug Discovery

Pharmaceutical researchers employ this compound in mobility shift assays to quantify inhibitor potency. For instance, the pan-kinase inhibitor staurosporine shows an IC50 of 820 nM against DYRK1A in assays using this compound as the substrate. Structural comparisons with natural substrates have further guided the design of selective inhibitors, such as harmine derivatives that exploit DYRK1A’s unique cysteine residues.

Mechanistic Studies of Autophosphorylation

DYRK1A undergoes autophosphorylation at tyrosine 321 during maturation, a process essential for its activation. This compound-based assays have demonstrated that this autophosphorylation primes the kinase for subsequent serine/threonine kinase activity, a dual-specificity mechanism shared with other DYRK family members.

Table 1: Key Biochemical Properties of this compound

Property Value or Description Source
Sequence RRRRPASPPRRR
Molecular Weight 1791.2 Da
Km (DYRK1A) 35 µM
Optimal pH 7.4–8.0
Commercial Availability ≥95% purity (HPLC)

Properties

Molecular Formula

C79H135N31O17

Molecular Weight

1791.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C79H135N31O17/c1-44(2)40-53(66(118)100-48(22-10-32-93-76(84)85)63(115)97-42-60(112)107-36-17-29-59(107)73(125)110-39-16-28-58(110)69(121)103-52(74(126)127)21-7-8-30-80)105-70(122)57-27-15-38-109(57)72(124)55(43-111)106-61(113)45(3)98-68(120)56-26-14-37-108(56)71(123)51(25-13-35-96-79(90)91)102-67(119)54(41-46-18-5-4-6-19-46)104-65(117)50(24-12-34-95-78(88)89)101-64(116)49(23-11-33-94-77(86)87)99-62(114)47(81)20-9-31-92-75(82)83/h4-6,18-19,44-45,47-59,111H,7-17,20-43,80-81H2,1-3H3,(H,97,115)(H,98,120)(H,99,114)(H,100,118)(H,101,116)(H,102,119)(H,103,121)(H,104,117)(H,105,122)(H,106,113)(H,126,127)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

MHTXZHOYPJLNHB-VOCFVMJUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Functionalization

This compound is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a PEG-polystyrene resin. The C-terminal amino acid (lysine) is anchored to the resin through a acid-labile linker, such as Wang or Rink amide resin, ensuring stability during iterative coupling cycles. Resin swelling properties are optimized using dichloromethane (DCM) or dimethylformamide (DMF), with bead sizes typically ranging from 75–150 μm to maximize surface area.

Sequential Amino Acid Coupling

The peptide sequence is assembled from C- to N-terminus using the following steps per cycle:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group, monitored by UV absorbance at 301 nm.
  • Amino Acid Activation : Fmoc-protected amino acids (4-fold excess) are activated with O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF.
  • Coupling : Activated amino acids are added to the resin under nitrogen agitation for 1–2 hours, achieving >99% coupling efficiency per cycle.

Challenges : The poly-arginine motif (RRR) necessitates extended coupling times (3–4 hours) and double coupling steps due to steric hindrance and side-chain interactions.

Cleavage and Side-Chain Deprotection

TFA-Mediated Cleavage

Post-synthesis, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (TIPS, 2.5%) for 2–4 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for serine and threonine).

Precipitation and Washing

The crude peptide is precipitated in cold diethyl ether, centrifuged, and washed repeatedly to remove organic residues. Yield typically exceeds 70% for a 15-mer peptide like this compound.

Purification and Quality Control

Reverse-Phase HPLC

Crude this compound is purified using a C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes. Purity thresholds exceed 95%, as validated by analytical HPLC.

Typical HPLC Conditions

Parameter Value
Column Waters XBridge C18, 5 μm, 4.6 × 250 mm
Flow Rate 1 mL/min
Detection UV at 214 nm
Retention Time 12.8 ± 0.5 min

Mass Spectrometry Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1791.15 Da; theoretical: 1791.15 Da). Minor impurities (<2%) are attributed to deletion sequences or oxidation byproducts.

Scale-Up and Industrial Production

Automated SPPS Systems

Large-scale synthesis employs continuous-flow reactors with in-line UV monitoring to optimize coupling efficiency. Batch sizes up to 1 kg have been reported, with cycle times reduced to 30 minutes per amino acid.

Analytical Validation in Kinase Assays

DYRK1A and DYRK2 Activity

This compound serves as a substrate in ADP-Glo and Cook assays, with kinetic parameters validated across multiple studies:

Kinase $$ K_m $$ (μM) $$ V_{max} $$ (nmol/min/mg) IC₅₀ (nM) for Inhibitors
DYRK1A 118 ± 15 12.4 ± 1.2 24–110
DYRK2 95 ± 10 10.8 ± 0.9 13–342

Phosphorylation at the central serine residue (RRRFRPA SPLRGPPK) is confirmed via $$^{33}$$P-ATP incorporation and phosphocellulose paper binding.

Challenges and Optimization Strategies

Side Reactions and Byproducts

  • Aspartimide Formation : Minimized by using 0.1 M HOBt (hydroxybenzotriazole) during aspartic acid coupling.
  • Oxidation of Methionine : Absent in this compound but relevant for methionine-containing analogs; prevented by 0.1% thiol additives.

Solubility Enhancement

The N-terminal poly-arginine motif confers high solubility (>10 mg/mL in aqueous buffers), negating the need for solubility tags.

Applications in Drug Discovery

This compound has been integral in identifying selective kinase inhibitors (e.g., compound 27, IC₅₀ = 24 nM for DYRK1A) and validating phosphoproteomic targets like 4E-BP1 and STIM1. Its use in high-throughput screens has accelerated the development of therapeutics for Alzheimer’s disease and diabetes.

Scientific Research Applications

Role in Diabetes Research

Recent studies have demonstrated that DYRK1A inhibitors, including DYRKtide, significantly promote the proliferation of pancreatic β-cells. This is crucial for developing regenerative therapies for diabetes. In an organoid model of human islets, this compound was shown to enhance insulin secretion and balance glucagon levels, outperforming other compounds like harmine . This suggests a potential therapeutic application in Type 1 and Type 2 diabetes management.

Study Findings Implications
PMC8467532This compound promotes β-cell proliferation and insulin secretionPotential for diabetes treatment through regenerative medicine

Neurodegenerative Disease Research

DYRK1A has been implicated in neurodegenerative diseases such as Alzheimer's disease and Down syndrome. This compound's role as a substrate allows researchers to study its phosphorylation effects on tau proteins, which are critical in the pathology of these diseases. Increased DYRK1A activity correlates with tau hyperphosphorylation, leading to neurofibrillary tangles . This positions this compound as a valuable tool for understanding tau pathology and developing targeted therapies.

Disease Mechanism Research Application
Alzheimer's DiseasePhosphorylation of tau by DYRK1AInvestigating tau pathology and potential therapeutic targets
Down SyndromeAltered neuronal developmentUnderstanding developmental impacts of DYRK1A

Cancer Research

The DYRK family of kinases, including DYRK1A and DYRK2, has been associated with various cancers. This compound facilitates the study of these kinases' roles in tumorigenesis by serving as a substrate for phosphorylation assays. Research indicates that modulation of DYRK activity can influence cell cycle regulation and apoptosis in cancer cells . Thus, this compound is instrumental in elucidating the molecular mechanisms underlying cancer progression.

Cancer Type Role of DYRK Kinases Potential Applications
Breast CancerRegulation of cell cycleTargeting DYRK pathways for therapy
Colorectal CancerModulation of apoptosisInvestigating therapeutic interventions

Cellular Growth and Size Regulation

DYRK1A is essential for maintaining cell size across various cell types. Studies using this compound have shown that knockdown or overexpression of DYRK1A affects cellular growth dynamics significantly . This application is crucial for understanding how dysregulation of cell size contributes to developmental disorders and cancer.

Cell Type Effect of DYRK1A Modulation Research Implication
HEK293 CellsReduced size with knockdownInsights into growth regulation mechanisms
SH-SY5Y CellsIncreased size with overexpressionUnderstanding neuronal growth

Mechanism of Action

DYRKtide exerts its effects by serving as a substrate for DYRK1A, which phosphorylates specific serine or threonine residues in the peptide sequence. This phosphorylation event is crucial for the regulation of various cellular processes. DYRK1A is involved in multiple signaling pathways, including those related to cell cycle control, neuronal differentiation, and synaptic transmission .

Comparison with Similar Compounds

Insights :

  • This compound’s reliance on arginine at the P−3 position limits its utility for DYRK4, which favors alternative motifs like Pep285 .
  • SAPtide’s arginine-independent phosphorylation makes it suitable for studying DYRK4 splice variants .

Kinetic Performance in Inhibitor Screening

This compound is a gold-standard substrate for evaluating DYRK1A inhibitors. Comparative studies with other substrates reveal critical differences:

  • Flavone Inhibitors : Quercetin and gossypin showed IC50 values of 1.7 μM and 1.4 μM, respectively, using this compound . These results were validated with full-length DYRK1A, confirming its reliability in ATP-competitive assays .

Technical Advantages and Limitations

Advantages :

  • High Sensitivity : Detects DYRK1A activity at concentrations as low as 0.25 nM in radiometric assays .
  • Versatility: Compatible with radioactive (³³P-ATP) and non-radioactive (ELISA, fluorescence) formats .

Limitations :

  • DYRK4 Inefficiency : DYRK4 phosphorylates this compound at 15% the rate of DYRK1A, necessitating alternative substrates for isoform-specific studies .
  • Cost : Labeled variants (e.g., 5-FAM-DYRKtide) are expensive (~$71.50–$104.50 per mg) compared to unmodified peptides .

Mutational Analysis of DYRK1A

This compound was critical in identifying tyrosine residues (Tyr-319, Tyr-321) essential for DYRK1A autophosphorylation and catalytic activity. Mutants like Y321F reduced kinase activity by 60–85% in this compound assays, highlighting its role in substrate recognition .

Inhibitor Mechanism Studies

In a flavone inhibitor study, this compound enabled precise measurement of ATP-competitive inhibition, revealing quercetin’s potency (IC50 = 1.7 μM) .

Biological Activity

DYRKtide is a bioactive peptide specifically designed as an optimal substrate for the dual-specificity kinase DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A). This compound has garnered attention due to its significant role in various biological processes, particularly in the context of neurodegenerative diseases and developmental disorders such as Down syndrome. This article explores the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

Overview of DYRK1A

DYRK1A is a member of the DYRK family of protein kinases, which are characterized by their ability to phosphorylate serine and threonine residues while autophosphorylating on tyrosine residues. The activation of DYRK1A involves autophosphorylation at specific tyrosine residues, which is crucial for its catalytic activity. Dysregulation of DYRK1A has been linked to various pathologies, making it a target for therapeutic interventions.

This compound serves as a substrate for DYRK1A, facilitating the phosphorylation process. The efficiency of this phosphorylation is indicated by a Michaelis constant (Km) value of 35 μM, demonstrating a strong affinity for DYRK1A but not for other kinases like ERK2 . This specificity is crucial in research applications where targeted phosphorylation is required.

1. Inhibition Studies

Research has shown that inhibitors targeting DYRK1A can modulate its activity and downstream effects. For example, the compound CaNDY was identified as a potent inhibitor that induces selective degradation of DYRK1A with an IC50 value of 7.9 nM. This study highlights the potential for using this compound in screening assays to evaluate the effects of various inhibitors on DYRK1A activity .

2. Phosphorylation Effects

In cellular assays, compounds like AnnH75 have been demonstrated to reduce phosphorylation levels of known DYRK1A substrates such as SF3B1 and tau without adversely affecting cell viability. This indicates that this compound can be utilized to explore the functional consequences of DYRK1A inhibition in various cellular contexts .

3. Flavones as Inhibitors

Recent studies have identified flavones as effective inhibitors of DYRK1A, showing promising results in promoting insulin secretion and beta-cell proliferation. The interaction between flavones and DYRK1A was confirmed through crystallography, providing insights into how these compounds can modulate kinase activity . This research suggests that combining this compound with flavone inhibitors could enhance therapeutic strategies for metabolic disorders.

Table: Summary of Key Research Findings on this compound

StudyFindingsApplications
CaNDY inhibits DYRK1A with IC50 = 7.9 nMPotential therapeutic target for Alzheimer’s disease
AnnH75 reduces phosphorylation of substrates without toxicityInvestigational tool for studying cellular processes
Flavones inhibit DYRK1A; promote insulin secretionPossible treatment for diabetes and metabolic disorders

Q & A

Q. How can researchers systematically identify knowledge gaps in DYRKtide's role in kinase signaling pathways?

Methodological Answer: Conduct a systematic literature review using databases (e.g., PubMed, Scopus) with keywords like "this compound," "kinase inhibition," and "mechanistic studies." Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure inquiries, ensuring questions are focused and researchable . For example: "In mammalian cell models (P), how does this compound (I) compared to other kinase inhibitors (C) modulate phosphorylation outcomes (O) over 24-hour exposure (T)?"

Q. What experimental design principles ensure reproducibility in assessing this compound's in vitro efficacy?

Methodological Answer:

  • Use dose-response curves to calculate IC50 values, ensuring triplicate technical replicates.
  • Include positive controls (e.g., staurosporine) and negative controls (vehicle-only).
  • Validate assay conditions (pH, temperature) using protocols from high-impact journals .
  • Document all parameters (e.g., enzyme concentration, substrate kinetics) in supplemental materials for replication .

Q. How should researchers formulate hypotheses about this compound's therapeutic potential in neurodegenerative models?

Methodological Answer: Derive hypotheses from gene ontology analysis of DYRK1A-associated pathways (e.g., tau phosphorylation) and prior in vivo studies. Use the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) for qualitative synthesis: "How do neuronal cell lines (S) respond to this compound (PI) in tau aggregation assays (D) evaluated via immunoblotting (E)?" .

Advanced Research Questions

Q. How can contradictory data on this compound's IC50 values across studies be resolved?

Methodological Answer: Perform meta-analysis with subgroup stratification by assay type (e.g., fluorescence vs. radiometric) and cell lines. Use ANOVA to identify variance sources and validate findings via orthogonal assays (e.g., SPR binding kinetics). Address batch-to-batch compound variability through NMR purity checks .

Q. What strategies optimize this compound's kinase selectivity in high-throughput screens?

Methodological Answer:

  • Utilize kinome-wide profiling panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects.
  • Integrate computational docking (e.g., AutoDock Vina) to predict binding affinities against ATP-binding pockets.
  • Refine selectivity via structure-activity relationship (SAR) iterations, focusing on substituent modifications .

Q. How can multi-omics data be integrated to elucidate this compound's downstream effects?

Methodological Answer: Combine transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) datasets. Apply pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented signaling cascades. Cross-reference with ChIP-seq data for transcription factor activity linked to DYRK1A .

Data Analysis & Interpretation

Q. What statistical approaches validate this compound's dose-dependent effects in complex models?

Methodological Answer: Use non-linear regression models (e.g., GraphPad Prism) for IC50 curve fitting. Apply Bayesian hierarchical models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (Cohen’s d) for robustness .

Q. How should researchers address low reproducibility in this compound's cellular uptake assays?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, confluence). Quantify intracellular compound levels via LC-MS/MS and normalize to protein content. Include internal standards (e.g, stable isotope-labeled analogs) to control for extraction efficiency .

Ethical & Technical Challenges

Q. What ethical considerations apply when testing this compound in primary human neurons?

Methodological Answer: Obtain IRB approval for human-derived cells, ensuring donor consent and anonymization. Follow ARRIVE guidelines for transparent reporting of experimental conditions and attrition rates .

Q. How can machine learning improve this compound's SAR predictions?

Methodological Answer: Train random forest models on public kinase inhibitor datasets (e.g., ChEMBL). Use SHAP values to interpret feature importance (e.g., hydrophobic interactions, hydrogen bonding). Validate predictions with in vitro kinase panels .

Tables: Key Methodological Considerations

Parameter Basic Research Advanced Research
Assay Validation Triplicate replicates, IC50 curves Orthogonal assays, kinome-wide panels
Data Analysis ANOVA, p-values Bayesian models, meta-analysis
Computational Tools GraphPad Prism AutoDock Vina, DAVID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.